Isoursodeoxycholate

bile acid metabolism choleresis pharmacokinetics

Research on enterohepatic bile acid signaling is limited by UDCA's inability to mimic isoUDCA's unique metabolic fate. Isoursodeoxycholate (isoUDCA, CAS 78919-26-3), the 3β-epimer of UDCA, acts as a functional prodrug via extensive first-pass isomerization. • Forms unique 7β-GlcNAc conjugate in human hepatocytes for UGT specificity studies. • Reduces serum cholic acid by 93% (vs. 76% for UDCA), ideal for NASH/metabolic research. • Dose-sparing: 0.5 g/d isoUDCA matches 1 g/d UDCA liver enzyme normalization in PBC. ≥98% purity. Ships ambient.

Molecular Formula C24H39O4-
Molecular Weight 391.6 g/mol
Cat. No. B1259499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoursodeoxycholate
Molecular FormulaC24H39O4-
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
InChIKeyRUDATBOHQWOJDD-DNMBCGTGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoursodeoxycholate (isoUDCA): A 3β‑Epimer Bile Acid with Distinct Prodrug and Metabolic Signatures


Isoursodeoxycholate (isoUDCA), also referred to as 3β‑ursodeoxycholic acid, is a dihydroxy bile acid anion that represents the 3β‑epimer of ursodeoxycholic acid (UDCA) [1]. As a secondary bile acid generated primarily through the epimerization of UDCA by gut microbiota [2], isoUDCA shares comparable hydrophilicity and in vitro cytoprotective properties with UDCA yet exhibits a fundamentally different in vivo metabolic fate [3]. Following oral administration, isoUDCA undergoes extensive first‑pass isomerization to UDCA in the intestine and liver, establishing it as a functional prodrug rather than a simple analogue [4]. This unique disposition profile underpins differential effects on circulating bile acid pools and provides a distinct experimental tool for investigating enterohepatic bile acid signaling.

Enterohepatic signaling
3β‑epimer prodrug tool for bile acid‑FXR/TGR5 pathway studies
Prodrug metabolism
Extensive first‑pass isomerization to UDCA; distinct pharmacokinetic profile
Microbiome‑bile acid axis
Microbially‑dependent epimer; correlates with post‑prandial metabolism

Why Isoursodeoxycholate Cannot Be Interchanged with Ursodeoxycholic Acid or Other Bile Acid Analogues


Direct substitution of isoUDCA with UDCA or other dihydroxy bile acids is precluded by its unique epimerization‑driven pharmacokinetics. Unlike UDCA, which circulates predominantly in its native form, orally administered isoUDCA is extensively isomerized to UDCA during first‑pass metabolism, resulting in a distinct time‑course and composition of circulating bile acid species [1]. In non‑cholestatic animals, isoUDCA produces significantly lower serum bile acid concentrations than UDCA, while in cholestatic models the two compounds exert equivalent choleretic effects but differ in their impact on endogenous cholic acid pools [2]. Furthermore, isoUDCA generates a unique glycosidic conjugate (7β‑GlcNAc‑isoUDCA) in human hepatocytes that is not observed with UDCA or chenodeoxycholic acid, indicating divergent hepatic handling [3]. These quantitative differences in metabolite profiles, serum accumulation, and conjugation patterns mean that isoUDCA cannot be treated as a generic replacement for UDCA without altering experimental or therapeutic outcomes.

Pharmacokinetic divergence
Extensive first‑pass isomerization to UDCA may alter time‑course of circulating bile acids.
Distinct hepatic conjugation
Unique 7β‑GlcNAc‑isoUDCA conjugate not formed by UDCA may affect analytical detection.
Lower systemic exposure
Reduced total serum bile acid levels in non‑cholestatic models may shift experimental outcomes.

Quantitative Evidence for Isoursodeoxycholate Differentiation vs. Ursodeoxycholic Acid and Related Bile Acids


Enhanced Suppression of Serum Cholic Acid in Non‑Cholestatic Animals

In a direct head‑to‑head comparison in non‑cholestatic control rats receiving oral supplementation (2.5 g/kg diet for 3 weeks), isoUDCA produced a 93% reduction in serum cholic acid, whereas UDCA achieved only a 76% reduction [1]. This 17‑percentage‑point greater suppression of the primary hydrophobic bile acid indicates that isoUDCA more potently reshapes the circulating bile acid pool toward a less toxic profile under physiological conditions.

Cholic acid suppression
Direct head-to-head
IsoUDCA: 93% decrease; UDCA: 76% decrease vs. untreated control
Indicates stronger cholic acid pool modulation signal
Non‑cholestatic rat model, 2.5 g/kg diet for 3 weeks
bile acid metabolism choleresis pharmacokinetics

Normalization of Cholestasis Markers at Lower Doses in Primary Biliary Cirrhosis Patients

In a clinical crossover study of five PBC patients previously unresponsive to UDCA (1 g/d for >1 year), administration of isoUDCA at 0.5 g/d reversed the washout‑induced rises in AST, alkaline phosphatase, and γ‑glutamyl transpeptidase to pre‑washout levels, with no further improvement upon dose escalation to 0.75 g/d or upon switching back to UDCA [1]. This demonstrates that isoUDCA achieves equivalent biochemical efficacy to UDCA at half the daily dose in this refractory population.

Cholestasis marker normalization
Reported endpoint context
0.5 g/d isoUDCA normalized AST, AP, γ‑GT to pre‑washout levels, equivalent to 1 g/d UDCA
Supports lower‑dose context in cholestasis research models
PBC study context; model expansion required
primary biliary cholangitis cholestasis liver biochemistry

Lower Systemic Bile Acid Exposure in Non‑Cholestatic States

In non‑cholestatic rats, chronic oral administration of isoUDCA resulted in significantly lower total serum bile acid concentrations compared with UDCA, despite complete conversion of isoUDCA to UDCA in the liver [1]. This paradoxical effect arises because the incremental accumulation of UDCA and its β‑muricholic acid metabolites observed with UDCA treatment does not occur with isoUDCA, which instead drives a more profound reduction in endogenous cholic acid.

Serum bile acid exposure
Direct head-to-head
IsoUDCA led to lower total serum bile acid concentration than UDCA; associated with 93% vs 76% cholic acid reduction
Lower systemic bile acid burden may influence toxicity endpoints
Non‑cholestatic model; cholestatic models show equivalent choleresis
bile acid toxicity pharmacokinetics enterohepatic circulation

Formation of a Unique 7β‑GlcNAc Glycosidic Conjugate in Human Hepatocytes

In primary human hepatocyte cultures, isoUDCA is metabolized to a specific glycosidic conjugate, 7β‑N‑acetylglucosaminide‑isoUDCA (7β‑GlcNAc‑isoUDCA), a species not formed by chenodeoxycholic acid (CDCA) or hyodeoxycholic acid (HDCA) under identical conditions [1]. In contrast, HDCA generated 6α‑Glc‑HDCA and 6α‑GlcA‑HDCA, while CDCA produced 3α‑Glc‑CDCA. This divergent conjugation profile reflects isoUDCA's unique stereochemistry at the 3β‑position, which alters its interaction with hepatic UDP‑glycosyltransferases.

Unique hepatic conjugate
Supporting evidence
7β‑GlcNAc‑isoUDCA formed in primary human hepatocytes; not observed with CDCA or HDCA
Distinct conjugate influences detection specificity in hepatocyte assays
Primary human hepatocytes; HepG2 cells not suitable
bile acid conjugation hepatocyte metabolism glycosylation

Enhanced Propensity for Primary Micellization Due to 3β‑Epimerization

Isothermal titration calorimetry studies reveal that the sodium salt of isoursodeoxycholate (IUD) is significantly more prone to initial micellization than bile salt derivatives bearing equatorially oriented hydroxyl groups [1]. The 3β‑epimerization reduces steric repulsion between the α and β faces of the steroid skeleton, enabling primary micelle formation via association from both convex and concave sides. Hydrophobicity ranking places IUD between chenodeoxycholate (CD) and UDCA (CD > IUD > UD), yet its unique facial symmetry promotes aggregation at lower concentrations than would be predicted by hydrophobicity alone [1].

Micellization propensity
Class-level inference
IUD more prone to primary micellization than equatorial‑OH bile salts via α‑face and β‑face association
Altered aggregation behavior affects formulation and solubilization studies
Qualitative enhancement; CMC value not reported
bile salt aggregation critical micelle concentration physicochemical properties

Microbiome‑Dependent Abundance and Correlation with Post‑Prandial Lipemia

In two large population‑based cohorts (TwinsUK, n=2,382; ZOE PREDICT‑1, n=327), circulating isoUDCA levels were predominantly explained by gut microbial composition, with an area under the receiver operating characteristic curve (AUC) of approximately 80% for microbial prediction [1]. IsoUDCA fasting concentrations correlated with pre‑meal appetite (p < 1 × 10⁻⁴) and were significantly reduced one year after bariatric surgery (β = −0.72, p = 1 × 10⁻⁵) and following fiber supplementation (β = −0.37, p < 0.03) [1]. In contrast, UDCA levels are less tightly coupled to microbial activity and more directly reflect hepatic synthesis and oral intake.

Microbiome predictability
Cross-study comparable
Microbiome prediction AUC ≈80%; inverse associations with bariatric surgery (β=−0.72) and fiber intake (β=−0.37)
Preferred microbial activity readout in microbiome‑bile acid studies
Population‑based cohorts; interventional validation ongoing
gut microbiome lipid metabolism biomarker

Optimal Use Cases for Isoursodeoxycholate Based on Quantitative Differentiation


Investigating Bile Acid Pool Remodeling in Non‑Cholestatic Metabolic Disease Models

In studies where the goal is to reduce endogenous hydrophobic bile acids (particularly cholic acid) without causing accumulation of exogenous UDCA and its metabolites, isoUDCA offers a clear advantage. The 93% reduction in serum cholic acid (vs. 76% for UDCA) [1] provides a stronger signal for assessing bile acid‑mediated effects on glucose and lipid homeostasis, making isoUDCA the preferred tool for metabolic syndrome, NASH, and obesity research.

Low‑Dose Clinical Intervention Trials in Cholestatic Liver Disease

For clinical protocols targeting primary biliary cholangitis or other cholestatic disorders, isoUDCA enables dose‑sparing strategies. The demonstration that 0.5 g/d isoUDCA normalized liver enzymes to the same extent as 1 g/d UDCA in PBC patients [1] supports its use in trials exploring reduced pill burden, improved tolerability, or combination regimens where lower bile acid load is desirable.

Microbiome‑Bile Acid Axis Biomarker Discovery and Validation

Given that approximately 80% of circulating isoUDCA variance is attributable to gut microbial composition [1], this compound is uniquely suited as a readout for studies examining the impact of diet, probiotics, prebiotics, or antibiotics on the enterohepatic bile acid circuit. Its strong correlation with post‑prandial lipemia and appetite further positions isoUDCA as a candidate biomarker in precision nutrition and bariatric surgery research.

In Vitro Hepatocyte Metabolism Studies Requiring Distinct Conjugate Detection

Researchers investigating phase II conjugation of bile acids in human hepatocytes can leverage isoUDCA's formation of the unique 7β‑GlcNAc conjugate [1] as a positive control or as a substrate to probe the specificity of UDP‑glycosyltransferases. This distinct metabolite also facilitates development and validation of LC‑MS/MS methods for simultaneous quantification of multiple bile acid species.

Application
Selection Property
Validation Focus
Metabolic disease bile acid profiling
Endogenous cholic acid modulation
Serum bile acid pool profiling
Cholestatic disease model enzyme normalization
Dose‑response liver enzyme normalization
AST, AP, γ‑GT endpoint monitoring in cholestasis models
Microbiome‑bile acid axis biomarker studies
Microbial composition predictivity
Microbiome sequencing correlation
Hepatocyte phase II conjugation studies
Distinct glycosidic conjugate formation
LC‑MS/MS conjugate detection specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoursodeoxycholate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.